molecular formula C9H14 B14478484 1,7-Octadiene, 3-methylene- CAS No. 68695-13-6

1,7-Octadiene, 3-methylene-

Cat. No.: B14478484
CAS No.: 68695-13-6
M. Wt: 122.21 g/mol
InChI Key: VPSGNUSPERBOFO-UHFFFAOYSA-N
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Description

1,7-Octadiene, 3-methylene- is an organic compound with the molecular formula C9H14. It is a type of diene, meaning it contains two double bonds in its structure. This compound is also known as 3-Methylene-1,7-octadiene and is a colorless liquid at room temperature. It is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Octadiene, 3-methylene- can be synthesized through several methods. One common method involves the pyrolysis of β-pinene, which is obtained from turpentine. The pyrolysis process occurs at high temperatures (around 400°C) and results in the formation of 1,7-Octadiene, 3-methylene- as one of the products .

Industrial Production Methods

In industrial settings, 1,7-Octadiene, 3-methylene- is often produced semi-synthetically from natural sources such as Myrcia. The compound can also be obtained through the biosynthesis of myrcene from geranyl pyrophosphate, which isomerizes into linalyl pyrophosphate. The release of the pyrophosphate and a proton completes the conversion .

Chemical Reactions Analysis

Types of Reactions

1,7-Octadiene, 3-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogens (e.g., Br2) and acids (e.g., HCl) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons such as octane.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,7-Octadiene, 3-methylene- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to exert its effects. The compound’s double bonds allow it to participate in various chemical reactions, which can lead to the formation of active metabolites that influence biological processes .

Comparison with Similar Compounds

1,7-Octadiene, 3-methylene- is similar to other dienes such as:

Uniqueness

1,7-Octadiene, 3-methylene- is unique due to its specific structure, which includes a methylene group at the 3-position. This structural feature gives it distinct chemical and physical properties, making it valuable in various applications.

Conclusion

1,7-Octadiene, 3-methylene- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important intermediate in the synthesis of various chemicals and materials

Properties

CAS No.

68695-13-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

3-methylideneocta-1,7-diene

InChI

InChI=1S/C9H14/c1-4-6-7-8-9(3)5-2/h4-5H,1-3,6-8H2

InChI Key

VPSGNUSPERBOFO-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(=C)C=C

Origin of Product

United States

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